Bis(pentamethylcyclopentadienyl)cobalt(II)

Catalog No.
S1480208
CAS No.
74507-62-3
M.F
C20H30Co
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(pentamethylcyclopentadienyl)cobalt(II)

CAS Number

74507-62-3

Product Name

Bis(pentamethylcyclopentadienyl)cobalt(II)

Molecular Formula

C20H30Co

Molecular Weight

329.4 g/mol

InChI

InChI=1S/2C10H15.Co/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;

InChI Key

XDHJNPINFJSJJB-UHFFFAOYSA-N

SMILES

CC1=C([C](C(=C1C)C)C)C.CC1=C([C](C(=C1C)C)C)C.[Co]

Synonyms

BIS(PENTAMETHYLCYCLOPENTADIENYL)COBALT;DECAMETHYLCOBALTOCENE;bis(pentamethylcyclopentadienyl)cobalt(ii);Bis(pentamethylcyclopentadienyl)cobalt(II),CoCp*2, Decamethylcobaltocene;CoCp*2;Cobaltocene,decamethyl-

Canonical SMILES

CC1=C([C](C(=C1C)C)C)C.CC1=C([C](C(=C1C)C)C)C.[Co]

Synthesis and Properties

CoCp*2 can be synthesized through various methods, including the reaction of cobalt(II) chloride with potassium pentamethylcyclopentadiene. It exists as a red-brown, air-stable solid with a melting point above 210°C.

Here are some key physical and chemical properties of CoCp*2:

  • Diamagnetic: Due to its even number of electrons, CoCp*2 exhibits diamagnetism, meaning it repels a magnetic field. Source: Sigma-Aldrich product page:
  • Electron donor: CoCp*2 readily donates an electron, making it a useful reducing agent in various chemical reactions. Source: Sigma-Aldrich product page:
  • Thermal stability: The compound exhibits good thermal stability, allowing its use in high-temperature applications.

Applications in Scientific Research

CoCp*2 finds applications in various scientific research areas, including:

Organic Electronics

  • Dopant: Due to its electron-donating properties, CoCp*2 can be used as an n-type dopant to improve the conductivity of organic semiconductors. This is particularly useful in developing organic electronic devices like solar cells and transistors. [Source: Applied Physics Letters, "n-Type doping of copper phthalocyanine thin films with bis(pentamethylcyclopentadienyl)cobalt(II)"()]

Nanomaterials

  • Reducing agent: CoCp*2's reducing ability makes it valuable for synthesizing various nanomaterials, including high-quality reduced graphene oxide at room temperature. This material has potential applications in energy storage and electronics. [Source: Chemical Communications, "Room-temperature reduction of graphene oxide using bis(pentamethylcyclopentadienyl)cobalt(II)"()]

Thin Film Deposition

  • Metal organic precursor: CoCp*2 can be used as a precursor for depositing thin films of cobalt using techniques like plasma-enhanced atomic layer deposition (PEALD). This allows for precise control over the thickness and properties of cobalt films, which is crucial for microelectronics and other applications. [Source: Journal of the American Chemical Society, "Plasma-enhanced atomic layer deposition of cobalt metal films using bis(pentamethylcyclopentadienyl)cobalt(II)"()]

Bis(pentamethylcyclopentadienyl)cobalt(II) is an organometallic compound with the chemical formula Co C5 CH3)5 2\text{Co C}_5\text{ CH}_3)_5\text{ }_2. It is a member of the metallocene family, characterized by a cobalt center sandwiched between two pentamethylcyclopentadienyl ligands. This compound is notable for its unique electronic structure, which allows it to participate in various

  • Redox Reactions: It acts as a one-electron reducing agent, which is essential in various electrochemical applications. The redox potential of this compound is notably lower than that of its parent compound, cobaltocene, indicating a stronger reducing ability .
  • Carbonylation: When treated with carbon monoxide, it can form cobalt(I) complexes such as Co C5 CH3)5)(CO)2\text{Co C}_5\text{ CH}_3)_5)(\text{CO})_2, which involves the loss of one pentamethylcyclopentadienyl ligand .
  • Reactions with Oxidizing Agents: It can react with strong oxidizing agents, leading to the formation of cationic species or other organometallic products .

The synthesis of bis(pentamethylcyclopentadienyl)cobalt(II) typically involves the reaction of lithium pentamethylcyclopentadienide with cobalt(II) chloride in an inert atmosphere:

  • Reagents: Lithium pentamethylcyclopentadienide and cobalt(II) chloride.
  • Solvent: Tetrahydrofuran (THF) is commonly used as a solvent.
  • Reaction Conditions: The reaction is carried out under an inert atmosphere to prevent oxidation.
  • Product Isolation: The resulting compound can be purified by sublimation or recrystallization from suitable solvents .

Bis(pentamethylcyclopentadienyl)cobalt(II) finds applications in various fields:

  • Organic Synthesis: It serves as a catalyst in hydrogenation reactions and other organic transformations due to its reducing properties .
  • Material Science: The compound is utilized as an n-type dopant in organic electronic materials, enhancing the electrical properties of thin films and devices like organic light-emitting diodes (OLEDs) .
  • Catalysis: Its ability to facilitate carbene reactions makes it valuable in synthetic chemistry for producing complex organic molecules .

Interaction studies involving bis(pentamethylcyclopentadienyl)cobalt(II) primarily focus on its reactivity with various substrates and its role as a reducing agent. Its interactions with different ligands and solvents can significantly affect its reactivity and stability. Studies have also explored its behavior in electrochemical systems, demonstrating its utility as an internal standard in cyclic voltammetry due to its well-defined redox properties .

Several compounds share structural and functional similarities with bis(pentamethylcyclopentadienyl)cobalt(II). Here are some notable examples:

Compound NameFormulaUnique Features
CobaltoceneCo C5H5)2\text{Co C}_5\text{H}_5)_2Parent compound; less steric hindrance compared to bis(pentamethylcyclopentadienyl)cobalt(II).
DecamethylcobaltoceneCo C5 CH3)5)2\text{Co C}_5\text{ CH}_3)_5)_2Stronger reducing agent; more air-sensitive due to methyl groups.
FerroceneFe C5H5)2\text{Fe C}_5\text{H}_5)_2Contains iron instead of cobalt; widely studied metallocene.
PentamethylcobaltoceneCo C5Me5)2\text{Co C}_5\text{Me}_5)_2Similar structure; used for comparison in redox studies.

Bis(pentamethylcyclopentadienyl)cobalt(II) is unique due to its enhanced electron-donating ability from the pentamethyl substituents, making it a more effective reducing agent than many other metallocenes while also exhibiting unique solubility properties that allow it to function effectively in non-polar solvents .

Dates

Modify: 2024-04-14

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